molecular formula C16H15FN4O2S B12138054 N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12138054
M. Wt: 346.4 g/mol
InChI Key: OFSKIGUNDIMNCW-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 3-fluoro-4-methylphenyl group attached to the acetamide nitrogen.
  • A furan-2-yl substituent at the 5-position of the 1,2,4-triazole ring.
  • A methyl group at the 4-position of the triazole.

Its structural features are optimized to balance lipophilicity and electronic effects, which influence pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H15FN4O2S/c1-10-5-6-11(8-12(10)17)18-14(22)9-24-16-20-19-15(21(16)2)13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22)

InChI Key

OFSKIGUNDIMNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)F

Origin of Product

United States

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Preparation of Precursors : The fluoro-methylphenyl precursor is synthesized first.
  • Introduction of Furan and Triazole Rings : Cyclization reactions are employed to introduce the furan and triazole structures.
  • Optimization : Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

The molecular formula for this compound is C20H17FN4O3SC_{20}H_{17}FN_{4}O_{3}S with a molecular weight of 412.4 g/mol. Its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in various biological pathways. Studies have shown that the compound can inhibit certain kinases and may act as a biochemical probe in cellular assays.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have shown activity against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL .

CompoundMIC (µg/mL)Activity Type
Compound A0.25Gram-positive
Compound B16Gram-negative

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural features exhibit anticancer activity against several cancer cell lines. For example, a related triazole derivative showed an IC50 value of 6.2 µM against colon carcinoma cells . The presence of the triazole ring is crucial for enhancing anticancer efficacy.

Cell LineIC50 (µM)Compound
HCT1166.2Triazole Derivative
T47D27.3Triazole Derivative

Anti-inflammatory Properties

Some studies suggest that compounds containing the triazole structure may also possess anti-inflammatory properties. These effects are likely mediated through their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study evaluated several derivatives of triazoles for their antimicrobial properties against standard bacterial strains. The results indicated that certain substitutions on the triazole ring significantly enhanced antimicrobial activity compared to standard antibiotics like Ciprofloxacin .
  • Evaluation of Anticancer Activity : In another investigation focusing on anticancer properties, derivatives were tested against various cancer cell lines, revealing promising results with significant cytotoxic effects linked to specific structural modifications in the triazole moiety .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit promising anticancer activity. For instance, studies have shown that related triazole derivatives possess significant antitumor effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated several such compounds, revealing their potential to inhibit cell growth effectively .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the triazole ring and furan moiety. Triazoles are known for their antifungal properties, and similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazole ring through cyclization reactions involving appropriate precursors like furan derivatives and sulfur-containing reagents .

Characterization Techniques

Characterization of the synthesized compound is performed using various techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of the compound .

Drug-Like Properties

The drug-like properties of this compound have been evaluated using computational tools like SwissADME. These assessments indicate favorable parameters for oral bioavailability and metabolic stability, making it a candidate for further development in drug formulation .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings. For example, a study demonstrated significant growth inhibition in specific cancer cell lines treated with similar triazole compounds, showcasing their potential as effective chemotherapeutic agents . Another study reported on the synthesis and biological evaluation of related compounds that exhibited promising results against resistant strains of bacteria .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physicochemical Data
Compound Name Substituents (Triazole) Substituents (Phenyl) Molecular Formula Molar Mass (g/mol) Predicted pKa
Target Compound 4-methyl, 5-(furan-2-yl) 3-fluoro-4-methyl C₁₆H₁₅FN₄O₂S ~362.4* ~11.3†
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-triazol-3-yl]sulfanyl]acetamide 4-methyl, 5-(furan-2-yl) 3-chloro-4-fluoro C₁₅H₁₂ClFN₄O₂S 366.8 11.30
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) 3-chloro-2-methyl C₁₇H₁₇ClN₄O₂S 376.9 N/A
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) 2,4-difluoro C₁₆H₁₅F₂N₄O₂S ~377.4 N/A

*Estimated based on analogs; †Predicted based on .

Key Observations:

  • Phenyl Substituents: Halogenated groups (F, Cl) and methyl groups influence electronic properties.
Table 2: Anti-Exudative and Antimicrobial Activities
Compound Class Anti-Exudative Activity (AEA)‡ Antimicrobial Activity (MIC Range, µg/mL)‡ Key Substituent Effects
Target Compound Derivatives 70-85% inhibition at 10 mg/kg N/A Fluoro/methoxy groups at phenyl 3rd/4th positions
N-Substituted Aryl-2-({5-(pyridin-4-yl)-triazol-3-yl}sulfanyl)acetamides N/A 12.5–50 µg/mL (bacteria), 25–100 (fungi) Electron-withdrawing groups (Cl, NO₂) enhance activity
Reference Drug (Diclofenac Sodium) 80% inhibition at 8 mg/kg N/A N/A

‡Data extrapolated from referenced studies.

Key Findings:

  • Anti-Exudative Activity : The target compound’s derivatives (e.g., 3.1-3.21) showed 70–85% inhibition of exudate formation in rat models at 10 mg/kg, comparable to diclofenac sodium (80% at 8 mg/kg). Substituents like fluorine and methoxy at specific phenyl positions (para/meta) optimize AEA .
  • Antimicrobial Activity: Pyridinyl-triazole analogs (e.g., ) demonstrated broad-spectrum activity, with MIC values as low as 12.5 µg/mL against E. coli and S. aureus. Electron-withdrawing groups (Cl, NO₂) on the phenyl ring improved potency by enhancing interactions with microbial enzymes .

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